The fluorine substitution in uranium(IV) fluoroketimides can induce structural distortions, affecting their electrochemical and electronic properties. For instance, the presence of two ortho-fluorine atoms in the ArF group can lead to rotation of the aryl group out of plane, impacting the redox behavior and magnetic properties of the complexes. []
Fluorine's strong electron-withdrawing nature can affect the charge carrier concentration and mobility in semiconductors. For example, fluorine doping in amorphous silicon can reduce boron Transient Enhanced Diffusion (TED), enhance boron solubility, and reduce sheet resistance, improving its electrical conductivity. [] In gallium oxide, fluorine passivation raises the surface potential and modifies the Schottky barrier, leading to reduced leakage current and enhanced blocking voltage in Schottky Barrier Diodes (SBDs). []
The incorporation of fluorine into materials can lead to enhanced properties, such as increased thermal stability, chemical inertness, hydrophobicity, and mechanical strength. For example, fluorinated PVC resin exhibits a higher melt flow index and improved heat stability compared to unmodified PVC resin. []
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